
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic decyloxy chain and a positively charged ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N,N-trimethylpropanamine) and decyl chloride.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Procedure: The tertiary amine is mixed with decyl chloride in a solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Hydrolysis: The primary products are the corresponding alcohol and hydrochloric acid.
科学的研究の応用
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is primarily based on its surfactant properties. The compound can interact with lipid bilayers in cell membranes, leading to membrane disruption and increased permeability. This makes it useful in applications where cell lysis or membrane penetration is required. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane fluidity and integrity.
類似化合物との比較
Similar Compounds
- 1-Propanaminium, 3-(decyloxy)-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group. This structure provides it with excellent surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds. Additionally, its chloride counterion can be easily replaced, allowing for the synthesis of various derivatives with tailored properties.
特性
CAS番号 |
113060-11-0 |
|---|---|
分子式 |
C16H36ClNO |
分子量 |
293.9 g/mol |
IUPAC名 |
3-decoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-15-18-16-13-14-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
PZNSXEGDODLWLT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


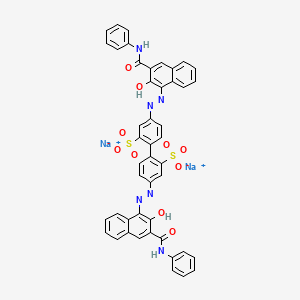
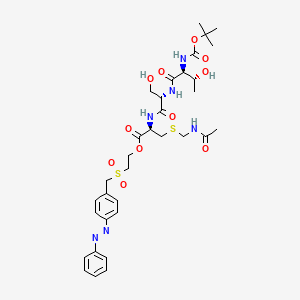
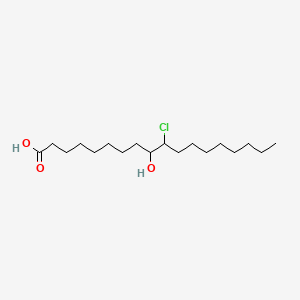
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
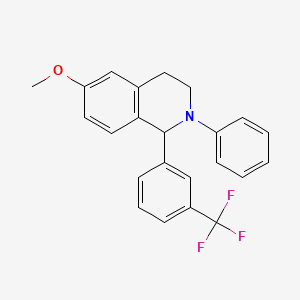
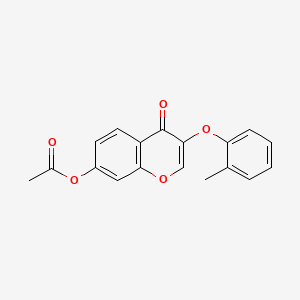


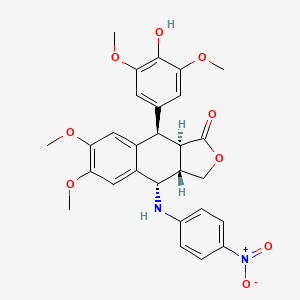
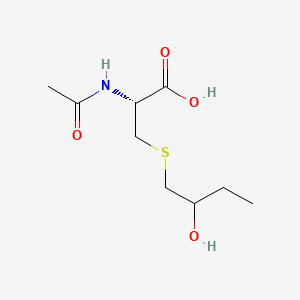
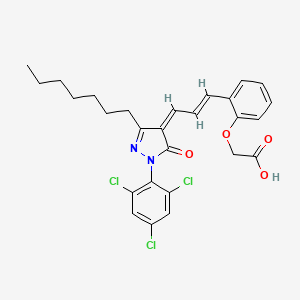
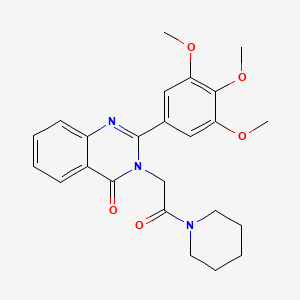
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

